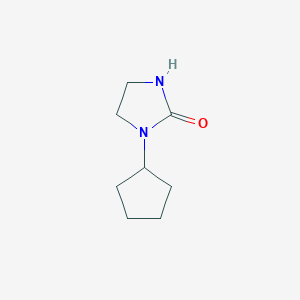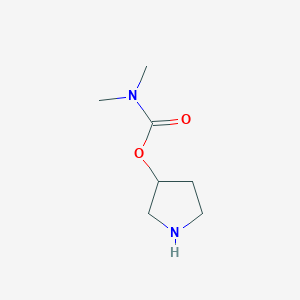![molecular formula C10H10N2O B1422808 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 1538994-41-0](/img/structure/B1422808.png)
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone
Descripción general
Descripción
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone, commonly known as MIP, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. MIP is a highly reactive compound that is used as a building block for the synthesis of a variety of organic compounds. In
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds The compound has been used in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of diheteroaryl thienothiophene derivatives (Mabkhot, Al-Majid, & Alamary, 2011) and in the creation of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial and Antifungal Activities Derivatives of this compound have shown antimicrobial and antifungal activities. For example, pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives have exhibited effects against certain bacterial and fungal species (Farag, Shaaban, & Saleh, 2007). Additionally, pyridin-2-yl-4,5-dihydro-pyrazol-1-yl derivatives have shown moderate activity against strains of Candida (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Cytotoxic Activities Some derivatives of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone have been evaluated for cytotoxic activities. For instance, certain 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives were studied for cytotoxicity and showed promise as CDK inhibitors (Vilchis-Reyes, Zentella, Martínez-Urbina, Guzmán, Vargas, Ramírez Apán, Ventura Gallegos, & Díaz, 2010).
Use in Organic Synthesis The compound is a key intermediate in organic synthesis processes. It's been involved in the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013), and in the synthesis of partially reduced imidazo[1,2-a]pyridines via an unprecedented base-mediated (4+2) cyclization (Panwar, Singh, Yadav, Shaw, Kumar, & Pratap, 2017).
Novel Synthesis Methods Innovative methods for synthesizing compounds using this compound have been explored. This includes the use of I2–DMSO–PTSA for oxidative cross-coupling with methylketones, a process beneficial for selective product formation without metal catalysts (Chennapuram, Emmadi, Bingi, & Atmakur, 2015).
Mecanismo De Acción
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Análisis Bioquímico
Biochemical Properties
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to altered metabolic pathways and biochemical outcomes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the PI3K/Akt signaling pathway, which is vital for cell proliferation, survival, and metabolism. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, the compound may interact with DNA, leading to alterations in transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic cation transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
1-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-10-11-9(8(2)13)6-12(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDNDVDPLAOFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1538994-41-0 | |
| Record name | 1-{6-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)

